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Introduction

Andamertinib (also known as PLB1004) is an orally bioavailable, potent, and irreversible
tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor
(EGFR).[1] Developed by Avistone Biotechnology, Andamertinib has demonstrated significant
activity against a range of EGFR mutations, including classical sensitizing mutations (Exon 19
deletions and L858R), the T790M resistance mutation, and, notably, various exon 20 insertion
(Ex20ins) mutations, which are often resistant to other EGFR TKIls.[1][2] Preclinical and clinical
studies have indicated that Andamertinib is a promising therapeutic agent for non-small cell
lung cancer (NSCLC).[2][3]

These application notes provide a comprehensive guide for designing and executing in vivo
preclinical studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics
(PD) of Andamertinib.

Mechanism of Action

Andamertinib functions by covalently binding to the ATP-binding site within the kinase domain
of EGFR. This irreversible inhibition blocks the receptor's autophosphorylation and subsequent
activation of downstream signaling pathways critical for tumor cell proliferation, survival, and
growth. The primary pathways inhibited by Andamertinib are the RAS-RAF-MEK-ERK and the
PI3K-AKT-mTOR signaling cascades.[4]
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Figure 1: Andamertinib's Mechanism of Action.
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Data Presentation: Preclinical Efficacy

Effective preclinical evaluation of Andamertinib involves testing in relevant cell line-derived
xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC harboring key EGFR
mutations. The following tables provide examples of how to structure and present quantitative
data from such studies.

Note: The data presented in these tables are illustrative examples based on typical outcomes
for potent EGFR inhibitors and do not represent actual reported data for Andamertinib.
Researchers should generate their own data following the protocols outlined below.

Table 1: In Vivo Efficacy of Andamertinib in EGFR-Mutant NSCLC Cell Line-Derived Xenograft
(CDX) Models

Andamert Tumor
. L Treatmen p-value
. EGFR Animal inib Dose ] Growth
Cell Line . t Duration . VS.
Mutation Model (mgl/kg, Inhibition .
(Days) Vehicle
Oral, QD) (TGI, %)
L858R, Nude
NCI-H1975 10 21 45 <0.05
T790M (nu/nu)
30 21 85 <0.001
Exon 19 Nude
HCC827 5 21 60 <0.01
del (nu/nu)
15 21 95 <0.001
Exon 20
Ba/F3 ) NOD/SCID 20 28 55 <0.01
ins
50 28 a0 <0.001

Table 2: In Vivo Efficacy of Andamertinib in EGFR-Mutant NSCLC Patient-Derived Xenograft
(PDX) Models
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Andamertin .
. ) Treatment Change in
PDX Model EGFR Animal ib Dose .
. Duration Tumor
ID Mutation Model (mgl/kg,
(Days) Volume (%)
Oral, QD)
LU-021- L858R, -75
NSG 30 28 _
T790M T790M (Regression)
LU-045- _ -60
) Exon 20 ins NSG 50 28 )
Ex20ins (Regression)
LU-011- -85
Exon 19 del NSG 15 28 )
Dell9 (Regression)

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy
Study

This protocol outlines a standard procedure for evaluating the anti-tumor activity of
Andamertinib in a subcutaneous CDX model.
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Figure 2: Workflow for a CDX Efficacy Study.

Materials:

e Cell Lines: EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827).

e Animals: 6-8 week old female athymic nude mice.
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» Reagents: Matrigel, cell culture medium, Andamertinib, vehicle for formulation.
o Equipment: Calipers, oral gavage needles, sterile surgical tools.
Methodology:

o Cell Preparation: Culture cells under standard conditions. Harvest cells during the
exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a
concentration of 5-10 x 10”6 cells per 100 pL.

e Tumor Implantation: Subcutaneously inject 100 puL of the cell suspension into the right flank
of each mouse.

e Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume
of 150-200 mm?, randomize mice into treatment groups (n=8-10 mice/group).

e Drug Formulation and Administration:

o Formulation (Example): Prepare a suspension of Andamertinib in a vehicle such as 0.5%
(w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The formulation should be
prepared fresh daily.

o Administration: Administer Andamertinib or vehicle control via oral gavage once daily
(QD) at the desired dose(s).

e Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume =
(Length x Width?) / 2. Record body weights as a measure of toxicity.

o Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the
predetermined size limit. At the end of the study, euthanize the mice and excise the tumors
for weight measurement and further analysis (e.g., pharmacodynamics).

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy
Study

PDX models better recapitulate the heterogeneity of human tumors and are valuable for
assessing therapeutic efficacy.
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Methodology:

Model Establishment: Implant fresh, patient-derived tumor fragments subcutaneously into
the flank of highly immunodeficient mice (e.g., NOD/SCID or NSG mice).

o Expansion: Once tumors are established (P0), they can be serially passaged into new
cohorts of mice for expansion (P1, P2, etc.).

e Study Cohort Generation: Once tumors in an expansion cohort reach approximately 1000-
1500 mm3, harvest, fragment, and implant them into the experimental cohort of mice.

o Treatment and Monitoring: When tumors in the experimental cohort reach 150-200 mms,
randomize the mice and begin treatment with Andamertinib as described in Protocol 1.
Monitoring and endpoint criteria are also similar.

Protocol 3: Pharmacokinetic (PK) and
Pharmacodynamic (PD) Study

This protocol is designed to assess the PK profile of Andamertinib and its effect on the target
(EGFR) in vivo.
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Figure 3: Workflow for a PK/PD Study.
Methodology:

¢ Model and Dosing: Use tumor-bearing mice (CDX or PDX) with established tumors.
Administer a single oral dose of Andamertinib.

+ Pharmacokinetic (PK) Analysis:

o Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-
dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

o Process blood to plasma and store at -80°C.
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o Quantify Andamertinib concentrations in plasma using a validated LC-MS/MS method.

o Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to
Cmax), AUC (area under the curve), and half-life (t1/2).

e Pharmacodynamic (PD) Analysis:

o At corresponding time points to PK sampling, euthanize separate cohorts of mice and
excise tumors.

o Prepare tumor lysates for Western blot analysis or fix tumors in formalin for
immunohistochemistry (IHC).

o Probe for key biomarkers to assess target engagement, primarily phosphorylated EGFR
(p-EGFR) and downstream markers like p-AKT and p-ERK.

o Quantify the reduction in biomarker phosphorylation relative to vehicle-treated controls.

Table 3: Example Pharmacokinetic Parameters of Andamertinib in Mice

Parameter Value (at 30 mgl/kg, Oral)
Cmax (ng/mL) ~1500

Tmax (hr) 2

AUC (0-24h) (ng-hr/mL) ~12000

Half-life (t1/2) (hr) ~6

Note: The data in this table are hypothetical and for illustrative purposes. Actual values must be
determined experimentally.

Conclusion

Andamertinib is a promising EGFR inhibitor with broad activity against clinically relevant
mutations in NSCLC. The successful preclinical development of Andamertinib relies on robust
and well-designed in vivo studies. The protocols and guidelines presented here provide a
framework for evaluating its anti-tumor efficacy and characterizing its pharmacokinetic and
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pharmacodynamic properties. The use of both CDX and PDX models is recommended to build
a comprehensive preclinical data package to support further clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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